BenchChemオンラインストアへようこそ!

(3S)-3-phenylpyrrolidine

Asymmetric Catalysis Biocatalysis Enantioselective C–H Functionalization

(3S)-3-Phenylpyrrolidine (CAS 62624-46-8) is a chiral, non-racemic pyrrolidine derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol. It features a pyrrolidine ring substituted with a phenyl group at the third carbon in the (S) absolute configuration, establishing it as a defined stereochemical building block.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 62624-46-8
Cat. No. B1586794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-phenylpyrrolidine
CAS62624-46-8
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC=CC=C2
InChIInChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m1/s1
InChIKeyPRRFFTYUBPGHLE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3S)-3-Phenylpyrrolidine (CAS 62624-46-8) Matters in Chiral Synthesis and Drug Discovery


(3S)-3-Phenylpyrrolidine (CAS 62624-46-8) is a chiral, non-racemic pyrrolidine derivative with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . It features a pyrrolidine ring substituted with a phenyl group at the third carbon in the (S) absolute configuration, establishing it as a defined stereochemical building block. Commercial suppliers report purity specifications typically ranging from 95% to ≥98%, with the compound supplied as a colorless to pale yellow liquid . Its primary utility lies in asymmetric synthesis and medicinal chemistry, where the (3S) configuration enables precise stereochemical control in constructing biologically active molecules .

Why Racemic or Alternative 3-Phenylpyrrolidine Analogs Cannot Replace the (3S)-Enantiomer


In applications where stereochemistry governs molecular recognition—such as receptor binding, enzyme inhibition, or asymmetric catalysis—the substitution of (3S)-3-phenylpyrrolidine with its (3R)-enantiomer or racemic mixture yields fundamentally different outcomes. Conformational studies of 3-phenylpyrrolidine opioids demonstrate that the (S) absolute configuration correlates with distinct conformational preferences and biological activity profiles [1]. Substitution with 3-phenylpiperidine introduces a six-membered ring that alters conformational equilibria, with phenyl equatorial conformers preferred for piperidine analogs versus phenyl axial preferences observed in specific pyrrolidine derivatives, leading to divergent structure-activity relationships [2]. In dopamine receptor binding assays, 3-phenylpyrrolidines exhibit stereospecific affinity patterns that cannot be replicated by achiral or opposite-enantiomer scaffolds [3]. These stereochemical and ring-size effects preclude generic substitution, mandating procurement of the specific (3S)-enantiomer for applications requiring defined stereochemical outcomes.

Quantitative Differentiation Evidence for (3S)-3-Phenylpyrrolidine (CAS 62624-46-8)


Photo-Enzymatic Synthesis Achieves Up to 99% ee for α-Functionalized Phenylpyrrolidines Using (3S)-Configured Scaffolds

A 2025 photo-enzymatic cascade process for synthesizing α-functionalized phenylpyrrolidine compounds from (3S)-3-phenylpyrrolidine scaffolds achieves enantioselectivities up to 99% ee. This compares favorably to conventional asymmetric nitroalkene [4+2] cycloaddition methods reported by Denmark et al., which yield optically active 3-phenylpyrrolidine in 53% yield with moderate enantioselection [1][2].

Asymmetric Catalysis Biocatalysis Enantioselective C–H Functionalization

Chiral Resolution Routes to (3S)-3-Phenylpyrrolidine Deliver 94-99% ee via Nitrile Anion 5-exo-tet Cyclization

A chromatography-free synthetic route to (3S)-3-phenylpyrrolidine employs a 5-exo-tet cyclization of a nitrile anion with clean inversion of configuration at the C-4 center, yielding the product in 94-99% enantiomeric excess (ee) [1]. This contrasts with racemic 3-phenylpyrrolidine (CAS 936-44-7), which is commercially available as a mixture of enantiomers lacking stereochemical definition.

Chiral Resolution Enantioselective Synthesis Process Chemistry

PDE4 Inhibitory Activity of 3-Phenylpyrrolidine Derivatives Demonstrates Stereochemistry-Dependent Pharmacology

European Patent EP0671389A1 discloses 3-phenylpyrrolidine derivatives that effectively inhibit phosphodiesterase (PDE) IV activities, with the patent explicitly encompassing optical isomers, salts, and N-oxide derivatives [1]. While quantitative IC₅₀ values for the unsubstituted (3S)-enantiomer are not publicly reported in the patent abstract, the inclusion of optical isomers as distinct claimed embodiments confirms that stereochemistry is pharmacologically relevant. In vitro testing of (S)-3-phenylpyrrolidine hydrochloride derivatives against α-amylase and α-glucosidase shows IC₅₀ values comparable to metformin and acarbose [2].

PDE4 Inhibition Anti-inflammatory Asthma

Dopamine D1/D2 Receptor Binding Affinity Is Modulated by Pyrrolidine Ring Stereochemistry and Substitution

In vitro binding assays in rat striatal tissue demonstrate that 3-phenylpyrrolidines exhibit stereospecific dopamine D1 and D2 receptor affinity. Maximal binding occurs with an n-pentyl group on the pyrrolidine nitrogen, while introduction of a trans methyl group at the 4-position decreases both D1 and D2 binding affinity. A cis 4-methyl group increases D1 receptor selectivity when substituted with an n-propyl group [1].

Dopamine Receptors CNS Drug Discovery Structure-Activity Relationship

Conformational Divergence Between 3-Phenylpyrrolidine and 3-Phenylpiperidine Scaffolds Dictates Opioid Receptor Interactions

Conformational energy calculations using the MM2 method reveal that phenyl equatorial conformers are preferred for 1,2,3-trimethyl-3-phenylpiperidines, whereas phenyl axial conformers are preferred for 1-methyl-3-isobutyl-3-phenylpyrrolidine [1]. This five-membered (pyrrolidine) versus six-membered (piperidine) ring conformational divergence produces distinct three-dimensional pharmacophore presentations that differentially affect opioid receptor recognition.

Conformational Analysis Opioid Analgesics Molecular Modeling

Evidence-Based Application Scenarios for (3S)-3-Phenylpyrrolidine (CAS 62624-46-8)


Enantioselective Synthesis of α-Functionalized Pyrrolidines via Photo-Enzymatic Cascades

Researchers developing advanced synthetic methodologies for saturated N-heterocycles should prioritize (3S)-3-phenylpyrrolidine as a substrate for photo-enzymatic C(sp³)–H functionalization. The 2025 Li et al. study demonstrates that engineered SD-VHbCH carbene transferase in a whole-cell system converts (3S)-configured scaffolds into α-functionalized phenylpyrrolidines with up to 99% ee, substantially outperforming conventional cycloaddition approaches that yield 53% product with variable enantioselection [1]. This application is particularly relevant for medicinal chemistry groups seeking efficient, stereocontrolled access to functionalized pyrrolidine libraries.

CNS Drug Discovery Targeting Dopamine D1/D2 Receptors

Medicinal chemistry programs investigating dopamine receptor modulators require the stereochemically defined (3S)-3-phenylpyrrolidine scaffold. Crider et al. (1992) established that 3-phenylpyrrolidine stereochemistry and substitution patterns directly modulate D1/D2 receptor binding affinity and selectivity in rat striatal tissue [1]. Procurement of the (3S)-enantiomer ensures that SAR studies reflect authentic stereochemical effects rather than artifacts introduced by racemic mixtures or incorrect enantiomer configuration.

PDE4 Inhibitor Development for Respiratory and Inflammatory Indications

Pharmaceutical development programs targeting phosphodiesterase IV (PDE4) inhibition should source (3S)-3-phenylpyrrolidine as a key chiral intermediate. European Patent EP0671389A1 explicitly claims optical isomers of 3-phenylpyrrolidine derivatives as distinct embodiments for PDE4 inhibition, with demonstrated utility in asthma and inflammatory conditions [1]. The (S)-configured hydrochloride derivatives also exhibit enzyme inhibitory activity against α-amylase and α-glucosidase with IC₅₀ values comparable to metformin [2], supporting broader metabolic disease applications.

Asymmetric Organocatalysis and Chiral Ligand Synthesis

Academic and industrial groups developing pyrrolidine-based organocatalysts require (3S)-3-phenylpyrrolidine as a stereochemically pure starting material. The pyrrolidine scaffold is established as a privileged framework in chiral ligands for asymmetric catalysis, with the defined (3S) stereocenter enabling predictable enantioinduction in Michael additions, Mannich reactions, and other carbon-carbon bond-forming transformations [1]. High enantiomeric purity (94-99% ee via optimized synthetic routes) minimizes batch-to-batch variability in catalytic performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-3-phenylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.